![molecular formula C13H19Cl2N3O B1460153 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride CAS No. 1803590-18-2](/img/structure/B1460153.png)
4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride
Overview
Description
4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride is a chemical compound with the CAS Number: 1803590-18-2 . It has a molecular weight of 304.22 . The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called “pseudorotation” . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .It is stored at a temperature of 4 degrees Celsius . The Inchi Code for this compound is 1S/C13H18ClN3O.ClH/c14-11-4-6-15-12 (10-11)13 (18)16-5-3-9-17-7-1-2-8-17;/h4,6,10H,1-3,5,7-9H2, (H,16,18);1H .
Scientific Research Applications
Synthesis and Optimization
Research includes the development and optimization of synthetic routes for related pyridine carboxamide derivatives. For instance, studies have detailed improved synthesis methods for compounds with similar structures, emphasizing high yields and purity (Yang-Heon Song, 2007)[https://consensus.app/papers/synthesis-song/b0dcb7e0c0f1509bbc673cf7202bff0e/?utm_source=chatgpt].
Catalytic Applications
Certain pyridine derivatives have been investigated for their role as catalysts in chemical reactions. For example, pyrrolidin-1-yl pyridine-catalyzed reactions have been explored for esterification processes, indicating their utility in synthetic organic chemistry (S. Sano et al., 2006)[https://consensus.app/papers/novel-deconjugative-esterification-sano/e99efa800a2e5b9d9fc23ca1e29d27fd/?utm_source=chatgpt].
Pharmacological Potential
Compounds within this chemical family have been evaluated for their pharmacological activities, including as potential antidepressant and nootropic agents. The synthesis and biological evaluation of certain Schiff’s bases and azetidinones derived from related compounds have shown promising antidepressant and nootropic activities (Asha B. Thomas et al., 2016)[https://consensus.app/papers/synthesis-evaluation-schiff-bases-2azetidinones-thomas/ac8fb80fc0b152668de15e9292d115ba/?utm_source=chatgpt].
Antimicrobial Activity
Research into the antimicrobial activity of pyridine carboxamide derivatives has identified several compounds with significant antibacterial and antifungal properties. This suggests the potential for developing new antimicrobial agents from similar chemical structures (I. O. Zhuravel et al., 2005)[https://consensus.app/papers/synthesis-activity-5hydroxymethyl-zhuravel/cd6250bd2feb5655997297fe755192f7/?utm_source=chatgpt].
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the influence of different substituents on the biological activity of these compounds . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in signal transduction, enzyme catalysis, and cellular metabolism .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its physicochemical properties, formulation, route of administration, and individual patient characteristics .
Result of Action
Based on its chemical structure, it is likely that the compound exerts its effects by modulating the activity of its target molecules, leading to changes in cellular function and response .
Action Environment
The action, efficacy, and stability of 4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride can be influenced by various environmental factors. These may include the physiological environment within the body (such as pH, temperature, and presence of other biomolecules), as well as external factors such as storage conditions .
properties
IUPAC Name |
4-chloro-N-(3-pyrrolidin-1-ylpropyl)pyridine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O.ClH/c14-11-4-6-15-12(10-11)13(18)16-5-3-9-17-7-1-2-8-17;/h4,6,10H,1-3,5,7-9H2,(H,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXVOWURZBFWQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=NC=CC(=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(pyrrolidin-1-yl)propyl]pyridine-2-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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